molecular formula C27H21NO3 B11531258 17-(4-Ethylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde

17-(4-Ethylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde

Cat. No.: B11531258
M. Wt: 407.5 g/mol
InChI Key: GDGPHTHPVVWBQU-UHFFFAOYSA-N
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Description

This complex compound has a fascinating structure, combining multiple rings and functional groups. Its systematic name is 17-Oxapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione . Let’s break down its name:

    17-Oxapentacyclo: Indicates the presence of five fused rings, including an oxygen atom.

    [6.6.5.0~2,7~.0~9,14~.0~15,19~]: Describes the arrangement of these rings.

    nonadeca: Refers to the nine-membered ring system.

    2,4,6,9,11,13-hexaene: Highlights the six double bonds in the structure.

    16,18-dione: Indicates the presence of two ketone groups.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves intricate steps. One common approach is through cyclization reactions of appropriately functionalized precursors. For example, a Diels-Alder reaction between a diene and a dienophile can form the central ring system.

Reaction Conditions::

    Diels-Alder Reaction: Typically carried out at elevated temperatures (e.g., 150-200°C) with Lewis acid catalysts.

    Oxidation Steps: Various reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) can introduce the ketone groups.

    Reduction Steps: Lithium aluminum hydride (LiAlH₄) reduces carbonyl groups to alcohols.

Industrial Production:: While not widely produced industrially due to its complexity, research labs synthesize it for scientific investigations.

Chemical Reactions Analysis

Reactions::

    Oxidation: The ketone groups can undergo oxidation to form carboxylic acids.

    Reduction: Reduction of the carbonyl groups yields alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents::

    KMnO₄: Used for oxidative transformations.

    LiAlH₄: A powerful reducing agent.

    Acids/Bases: Control pH during reactions.

Major Products::
  • Oxidation: Carboxylic acids.
  • Reduction: Alcohols.
  • Substitution: Various substituted derivatives.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for potential drug development due to its unique structure.

    Materials Science: Used as a building block for designing novel materials.

    Catalysis: Explored as a catalyst in organic transformations.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

While there are no direct analogs, its intricate structure sets it apart. Similar compounds include other polycyclic systems with ketone functionalities.

Properties

Molecular Formula

C27H21NO3

Molecular Weight

407.5 g/mol

IUPAC Name

17-(4-ethylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde

InChI

InChI=1S/C27H21NO3/c1-2-16-11-13-17(14-12-16)28-25(30)23-22-18-7-3-5-9-20(18)27(15-29,24(23)26(28)31)21-10-6-4-8-19(21)22/h3-15,22-24H,2H2,1H3

InChI Key

GDGPHTHPVVWBQU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)C=O

Origin of Product

United States

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